![molecular formula C26H29ClN4O4S2 B2966296 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215327-23-3](/img/structure/B2966296.png)
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Evaluation as Potential Antipsychotic Agents
Heterocyclic analogues of 1192U90, including the chemical compound , were synthesized and evaluated for their potential as antipsychotic agents. They showed promising in vitro activities against dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and in vivo potential in antagonizing the apomorphine-induced climbing response in mice. This suggests the compound's relevance in psychiatric pharmacology (Norman, Navas, Thompson, & Rigdon, 1996).
Application in Synthesis of New Heterocyclic Compounds
The compound has been used in the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These compounds, characterized by elemental and spectral analyses, are potential candidates for pharmacological activity studies (Zaki, Radwan, & El-Dean, 2017).
Use in Tandem Nucleophilic Addition–Electrophilic Cyclization
This compound has been utilized in the synthesis of aza-aromatic hydroxylamine-O-sulfonates through a tandem nucleophilic addition–electrophilic 5-endo-trig cyclization. This method is significant for its potential to produce compounds with pronounced in vitro cytostatic activity against various human tumor cell lines (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).
Pro-Apoptotic Effects in Cancer Cells
The compound, as part of a series bearing sulfonamide fragments, was synthesized and evaluated for its pro-apoptotic effects in cancer cells. This involved the activation of p38/ERK phosphorylation, indicating its potential application in cancer therapy (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).
Potential as a Histamine-3 Receptor Antagonist
The compound belongs to a class of derivatives evaluated as potent H3 receptor antagonists. This suggests its potential application in neurological disorders or diseases related to neurotransmitter imbalances (Zhou et al., 2012).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is being used. Dihydroquinolin-4(1H)-ones are known to exhibit a variety of biological activities , but without more specific information, it’s difficult to say what the mechanism of action of this particular compound might be.
Future Directions
properties
IUPAC Name |
2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S2.ClH/c1-2-29-15-13-20-22(16-29)35-26(23(20)24(27)31)28-25(32)18-9-11-19(12-10-18)36(33,34)30-14-5-7-17-6-3-4-8-21(17)30;/h3-4,6,8-12H,2,5,7,13-16H2,1H3,(H2,27,31)(H,28,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTRYYINTZHVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride |
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